molecular formula C13H16BrNO2S B2461056 4-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide CAS No. 2195878-10-3

4-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide

Cat. No.: B2461056
CAS No.: 2195878-10-3
M. Wt: 330.24
InChI Key: IFQHRKHFCGWFTG-UHFFFAOYSA-N
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Description

4-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. The presence of a bromine atom and a thiophene ring in its structure makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic structure can be formed through a cyclization reaction involving a suitable precursor, such as a ketone or an aldehyde, with an appropriate nucleophile.

    Introduction of the Bromine Atom: The bromine atom can be introduced via a bromination reaction using reagents like bromine or N-bromosuccinimide (NBS).

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur-containing reagents.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or heat.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of substituted thiophene derivatives.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

4-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the thiophene ring can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide
  • 2-(4-bromophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide

Uniqueness

4-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can result in different reactivity and biological activity compared to similar compounds with benzamide or acetamide groups.

Properties

IUPAC Name

4-bromo-N-(7-oxaspiro[3.5]nonan-3-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2S/c14-9-7-10(18-8-9)12(16)15-11-1-2-13(11)3-5-17-6-4-13/h7-8,11H,1-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQHRKHFCGWFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)C3=CC(=CS3)Br)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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